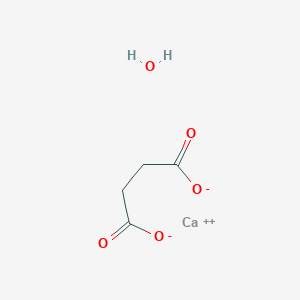

Calcium succinate monohydrate

Description

BenchChem offers high-quality Calcium succinate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium succinate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

calcium;butanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166646 | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159389-75-0 | |

| Record name | Calcium succinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of Calcium Succinate Monohydrate

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O) for use in research, development, and pharmaceutical applications. The methodologies presented herein are grounded in established chemical principles, ensuring reproducibility and high purity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this synthesis.

Introduction and Significance

Calcium succinate, as an organic calcium salt, offers distinct properties compared to its inorganic counterparts, including potential differences in bioavailability and metabolic pathways.[1] Succinic acid itself is a key intermediate in the citric acid cycle, suggesting a potential synergistic role in cellular metabolism. A fundamental understanding of its synthesis is crucial for researchers investigating its applications in nutritional supplements, pharmaceutical formulations, and as a laboratory reagent.[2][3] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the synthesis and ensure the integrity of the final compound.

The Chemical Foundation of the Synthesis

The synthesis of calcium succinate monohydrate is a straightforward acid-base neutralization reaction followed by precipitation. The reaction involves the diprotic succinic acid and a suitable calcium-containing base, typically calcium hydroxide.

Reaction Equation:

C₄H₆O₄ (aq) + Ca(OH)₂ (s) → Ca(C₄H₄O₄)·H₂O (s) + H₂O (l)[2]

This equation highlights the 1:1 stoichiometric relationship between succinic acid and calcium hydroxide.[4] Precise control over the stoichiometry is paramount to achieving a high yield and purity, minimizing unreacted starting materials in the final product.

Strategic Approach to Synthesis and Purification

The overall workflow is designed to first synthesize the crude calcium succinate, followed by purification to remove any unreacted starting materials or side products.

Caption: Synthesis and Purification Workflow for Calcium Succinate Monohydrate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 15 grams of calcium succinate monohydrate. Adjustments to the scale can be made by proportionally modifying the reagent quantities.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Succinic Acid | C₄H₆O₄ | 118.09 | 11.81 g (0.1 mol) |

| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 7.41 g (0.1 mol) |

| Deionized Water | H₂O | 18.02 | ~500 mL |

| 500 mL Beaker | - | - | 1 |

| 250 mL Erlenmeyer Flask | - | - | 1 |

| Magnetic Stirrer and Stir Bar | - | - | 1 |

| Hot Plate | - | - | 1 |

| Büchner Funnel and Filter Flask | - | - | 1 set |

| Whatman Filter Paper | - | - | 1 |

| Drying Oven | - | - | 1 |

Step-by-Step Synthesis Procedure

-

Preparation of Succinic Acid Solution:

-

Accurately weigh 11.81 g of succinic acid and transfer it to the 500 mL beaker.

-

Add 200 mL of deionized water.

-

Heat the mixture gently on a hot plate with continuous stirring until the succinic acid is completely dissolved. The solubility of succinic acid increases significantly with temperature.

-

-

Preparation of Calcium Hydroxide Slurry:

-

In the 250 mL Erlenmeyer flask, weigh 7.41 g of calcium hydroxide.

-

Add 50 mL of deionized water and swirl to create a uniform slurry. Calcium hydroxide has low solubility in water, so a suspension is expected.

-

-

Reaction and Precipitation:

-

While stirring the hot succinic acid solution, slowly add the calcium hydroxide slurry in small portions.

-

Rationale: This controlled addition prevents localized high pH and ensures a more homogenous reaction, leading to a more uniform precipitate.

-

After the addition is complete, continue to stir the mixture and maintain a temperature of approximately 80-90 °C for 30 minutes to ensure the reaction goes to completion.

-

A white precipitate of calcium succinate monohydrate will form.

-

Remove the beaker from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. The solubility of calcium succinate is lower at colder temperatures.[2]

-

Isolation and Purification

-

Vacuum Filtration:

-

Set up the Büchner funnel with a piece of Whatman filter paper and connect it to the filter flask and a vacuum source.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the cold reaction mixture into the funnel and apply the vacuum to collect the solid product.

-

-

Washing:

-

With the vacuum still applied, wash the collected solid with three 50 mL portions of cold deionized water.

-

Rationale: This step is crucial for removing any unreacted, water-soluble starting materials or impurities. Using cold water minimizes the loss of the desired product due to dissolution.

-

Continue the vacuum for an additional 10-15 minutes to pull as much water as possible from the solid.

-

-

Drying:

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Place the watch glass in a drying oven set at 105-110 °C.

-

Dry the product to a constant weight, which typically takes several hours. The final product should be a fine, white crystalline powder.[5]

-

Self-Validating System: Characterization and Quality Control

To ensure the synthesized product is indeed calcium succinate monohydrate and meets the required purity standards, the following characterization techniques are essential.

Assay by Complexometric EDTA Titration

This method determines the calcium content of the synthesized salt, providing a direct measure of its purity.

-

Principle: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with Ca²⁺ ions.[6] The titration is performed at a high pH (around 12-13) to ensure that the EDTA is fully deprotonated and to precipitate any interfering magnesium ions as Mg(OH)₂.[7] A calcium-specific indicator, such as hydroxynaphthol blue or Patton and Reeder's indicator, is used to detect the endpoint, which is signaled by a distinct color change.[6][8]

-

Procedure Outline:

-

Accurately weigh approximately 650 mg of the dried calcium succinate monohydrate.

-

Dissolve the sample in 100 mL of deionized water, acidifying with a small amount of dilute HCl to aid dissolution.

-

Add a known volume of standardized 0.1 M EDTA solution.

-

Adjust the pH to 12-13 with a concentrated NaOH solution.

-

Add the hydroxynaphthol blue indicator.

-

Titrate the solution with the standardized 0.1 M EDTA solution until the color changes to a distinct blue endpoint.

-

A blank determination should be performed to account for any impurities in the reagents.

-

The percentage of calcium succinate can be calculated based on the volume of EDTA consumed. The acceptance criteria as per the USP monograph is 98.0% to 102.0% on a dried basis.

-

Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the identity of the synthesized compound by identifying its functional groups.

-

Principle: The carboxylate anion (COO⁻) of the succinate molecule exhibits characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-O bonds in the carboxylate group are particularly informative. For carboxylate salts, these peaks are typically found in the regions of 1650-1540 cm⁻¹ (asymmetric stretch) and 1450-1360 cm⁻¹ (symmetric stretch).[9] The presence of water of hydration will be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations.[10]

-

Expected Spectrum:

-

A broad peak around 3400 cm⁻¹ (O-H stretch from water of hydration).

-

Strong, sharp peaks in the 1600-1550 cm⁻¹ region (asymmetric COO⁻ stretch).

-

Strong, sharp peaks in the 1450-1400 cm⁻¹ region (symmetric COO⁻ stretch).

-

Absence of a broad O-H stretch from a carboxylic acid (typically ~3000 cm⁻¹) and the C=O stretch of a carboxylic acid (typically ~1700 cm⁻¹), confirming the formation of the salt.[11]

-

Analysis of Water of Hydration by Thermogravimetric Analysis (TGA)

TGA can be used to determine the amount of water present in the hydrated salt.

-

Principle: TGA measures the change in mass of a sample as a function of temperature. When calcium succinate monohydrate is heated, it will first lose its water of hydration. The theoretical mass loss for one mole of water from Ca(C₄H₄O₄)·H₂O (molar mass 174.17 g/mol ) is 10.34%.

-

Procedure Outline:

-

A small, accurately weighed sample of the synthesized product is placed in the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

A weight loss step corresponding to the loss of water is expected to occur, typically in the range of 100-200 °C. The observed percentage weight loss should be close to the theoretical value of 10.34%.

-

Safety and Handling

While calcium succinate monohydrate is generally considered to be of low toxicity, standard laboratory safety practices should always be observed.[2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.

-

In case of contact with eyes or skin, rinse thoroughly with water.

Conclusion

The synthesis of calcium succinate monohydrate via the neutralization of succinic acid with calcium hydroxide is a robust and reliable method for laboratory-scale production. By carefully controlling the stoichiometry, reaction conditions, and purification steps, a high-purity product can be consistently obtained. The implementation of a comprehensive characterization strategy, including titrimetric assay, IR spectroscopy, and thermal analysis, serves as a self-validating system to ensure the identity and quality of the final compound, making it suitable for demanding research and development applications.

References

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Chemistry 120, University of California, Riverside. Experiment 2: EDTA Titration of Calcium. Retrieved from [Link]

-

Colorado State University. (2018, March 22). Determination of Calcium by EDTA Titration. CHEM 334 Quantitative Analysis Laboratory. Retrieved from [Link]

- Duarte, F., et al. (2003). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 107(29), 5707–5717.

-

University of Canterbury. Determination of Calcium by EDTA Titration. Retrieved from [Link]

-

ResearchGate. Determination of Calcium Ion Concentration. Retrieved from [Link]

-

University of Canterbury. Determination of Total Calcium and Magnesium Ion Concentration. Retrieved from [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. Stoichiometry of Chemical Reactions. Retrieved from [Link]

-

ChemBK. (2024, April 9). CALCIUM SUCCINATE, MONOHYDRATE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. Retrieved from [Link]

- Google Patents. (1992). US5168055A - Fermentation and purification process for succinic acid.

-

American International Chemical (AIC) - UL Prospector. Calcium Succinate Monohydrate. Retrieved from [Link]

- Google Patents. (2012). US20120238722A1 - Process for the crystallization of succinic acid.

-

American Elements. Calcium Succinate. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chembk.com [chembk.com]

- 3. cphi-online.com [cphi-online.com]

- 4. web.ung.edu [web.ung.edu]

- 5. ulprospector.com [ulprospector.com]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: Beyond the Formula to Functional Understanding

An In-Depth Technical Guide to the Crystal Structure Analysis of Calcium Succinate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O) is recognized primarily as a nutritional supplement, a source of essential calcium for the body.[1][2] However, for the pharmaceutical scientist and materials researcher, the simple chemical formula belies a structural complexity that is critical to its function, stability, and manufacturability. The arrangement of atoms in its crystalline lattice dictates key physicochemical properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength. A thorough understanding of this three-dimensional structure is therefore not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and robust quality control.

This guide provides a comprehensive exploration of the crystal structure of calcium succinate monohydrate. Moving beyond a simple recitation of data, we will delve into the causality behind the analytical techniques, detailing not only how the structure is determined but why specific methods are chosen and what the results signify. We will examine the primary technique of Single-Crystal X-ray Diffraction (SCXRD), supplemented by orthogonal methods like Powder X-ray Diffraction (PXRD) and thermal analysis, to construct a holistic and validated model of this important pharmaceutical ingredient.

Part 1: The Foundation - Synthesis of High-Quality Single Crystals

The unequivocal determination of a crystal structure via SCXRD is fundamentally dependent on the quality of the specimen. A well-ordered, single crystal of sufficient size (typically 10-200 µm) is required to produce a clean diffraction pattern.[3] Methods that promote slow, controlled crystallization are therefore paramount. The gel-aided solution growth technique is one such method, effectively reducing the rate of diffusion of reactants to prevent rapid precipitation and promote the formation of large, well-defined crystals.[4]

Experimental Protocol: Gel-Aided Crystal Growth

This protocol describes a common method for growing single crystals of calcium succinate monohydrate suitable for SCXRD analysis.

Rationale: The silica gel matrix acts as a controlled diffusion medium. Reactants (calcium chloride and sodium succinate) slowly migrate through the gel, ensuring that the concentration at the reaction front does not become excessively high, which would lead to the formation of polycrystalline powder. This slow, steady growth minimizes defects and results in high-quality single crystals.

Step-by-Step Methodology:

-

Gel Preparation: A solution of sodium metasilicate is prepared and acidified (e.g., with acetic acid) to a specific pH to initiate the polymerization of silicic acid, forming a silica hydrogel. This is typically done in a test tube.

-

Reactant Loading: Once the gel has set, a solution of succinic acid is carefully layered on top of the gel.

-

Crystal Growth Initiation: A solution of calcium chloride is then carefully layered on top of the succinic acid solution.

-

Diffusion and Reaction: The test tube is sealed and left undisturbed at a constant temperature. Over several days or weeks, the calcium and succinate ions will diffuse towards each other within the gel matrix.

-

Crystal Formation: At the interface where the ions meet and exceed the solubility product, nucleation and subsequent crystal growth occur. The slow diffusion rate allows for the formation of well-ordered single crystals.

-

Harvesting: Once crystals of suitable size are observed, they are carefully extracted from the gel, washed with deionized water to remove any residual reactants, and dried.

Part 2: Definitive Structure Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] By irradiating a single crystal with a monochromatic X-ray beam, we can measure the positions and intensities of the diffracted beams, which are directly related to the crystal's internal structure through the principles of Bragg's Law.[6]

Experimental Workflow: From Crystal to Structure

The process of SCXRD analysis is a systematic workflow designed to collect high-quality diffraction data and translate it into a refined atomic model.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using an appropriate adhesive or oil. The sample is often cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and protect it from X-ray damage.

-

Data Collection: The mounted crystal is placed on a diffractometer.[3] A preliminary "unit cell" determination is performed by collecting a few initial diffraction images. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Processing: The raw diffraction images are processed. This involves integrating the intensities of each diffraction spot and applying corrections for factors like absorption and beam intensity variations.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to achieve the best possible fit. This process fine-tunes atomic positions, bond lengths, and angles.

-

Validation: The final structure is validated using established crystallographic checks to ensure its chemical and geometric sensibility. The final model is typically reported in a standard format, such as a Crystallographic Information File (CIF).

Crystallographic Data for Calcium Succinate Monohydrate

The structure of calcium succinate monohydrate has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[7] However, it is noteworthy that different synthesis techniques may yield different crystalline forms (polymorphs), as a triclinic structure has also been reported.[4] This underscores the importance of crystallographic analysis in pharmaceutical development, where unintended polymorphs can have significant consequences.

| Parameter | Monoclinic Structure[7] | Triclinic Structure[4] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 11.952(2) | Not Reported |

| b (Å) | 9.691(2) | Not Reported |

| c (Å) | 11.606(2) | Not Reported |

| α (°) | 90 | Not Reported |

| β (°) | 108.81(1) | Not Reported |

| γ (°) | 90 | Not Reported |

| Volume (ų) | 1272.49 | Not Reported |

| Z | 8 | Not Reported |

| Ca²⁺ Coordination | 7 | Not Reported |

The Monoclinic Structure in Detail

The detailed analysis of the monoclinic form provides significant insight into the compound's solid-state architecture.[7]

-

Calcium Coordination Environment: The calcium ion (Ca²⁺) is the central organizing element. It is coordinated to seven oxygen atoms in a geometry best described as a pentagonal bipyramid.[7] These oxygen atoms come from both the carboxylate groups of the succinate anions and the water molecule, highlighting the integral structural role of the hydrate water.

-

Succinate Anion Bridging: The succinate anion is not a passive counter-ion. It acts as a multidentate ligand, bridging multiple calcium centers. One carboxylate group chelates to one calcium ion while also forming bonds to two other calcium ions. The other carboxylate group binds to two additional calcium ions.[7]

-

Polymeric Structure: This extensive bridging by the succinate anions results in a highly cross-linked, three-dimensional polymeric network.[7] This robust, polymeric nature is a key determinant of the material's physical properties, such as its low solubility in water and high thermal stability.

Part 3: Orthogonal Verification and Bulk Characterization

While SCXRD provides the definitive atomic structure of a single crystal, it is crucial to verify that this structure is representative of the bulk material. Complementary techniques are employed for this purpose.

Powder X-ray Diffraction (PXRD)

Rationale: PXRD analyzes a polycrystalline powder, providing a statistical average of all the crystallite orientations in the bulk sample.[6] It is an indispensable tool for phase identification, purity analysis, and quality control, confirming that the bulk material consists of the single phase identified by SCXRD.[8]

Step-by-Step PXRD Protocol:

-

Sample Preparation: A small amount of the crystalline powder (e.g., 5 g) is gently packed into a sample holder, ensuring a flat, even surface.[9]

-

Instrument Setup: The sample holder is mounted in a powder diffractometer. The X-ray source (e.g., Cu Kα) and detector are configured.

-

Data Acquisition: The sample is irradiated with X-rays over a range of angles (e.g., 5 to 70° 2θ), and the intensity of the diffracted X-rays is recorded at each angle.[10]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. This experimental pattern is compared to a pattern calculated from the SCXRD results or to a reference pattern from a database (like the ICDD-PDF2) to confirm the phase identity.[8]

Thermal Analysis (TGA/DSC)

Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[11] For a hydrate like calcium succinate monohydrate, TGA is essential for quantifying the water content and determining the temperature of dehydration. This confirms the stoichiometry of the hydrate and provides critical information about its thermal stability.

Step-by-Step TGA Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (e.g., 5-10 mg) is placed into a TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) is set.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[12]

-

Data Analysis: The resulting thermogram plots mass loss versus temperature. For calcium succinate monohydrate, an initial weight loss corresponding to the loss of one water molecule is expected.[11] Further mass loss at higher temperatures corresponds to the decomposition of the anhydrous calcium succinate.[13] The experimental weight loss percentages are compared to the theoretical values to validate the monohydrate stoichiometry.

Conclusion: From Atomic Coordinates to Practical Application

The crystal structure analysis of calcium succinate monohydrate reveals a complex, highly polymeric structure orchestrated by a seven-coordinate calcium ion and bridging succinate anions.[7] The determination of this structure, primarily through single-crystal X-ray diffraction and validated by powder diffraction and thermal analysis, provides the fundamental knowledge required for its effective use in pharmaceutical applications.

This detailed structural understanding allows researchers and developers to:

-

Ensure Quality Control: The PXRD pattern serves as a reliable fingerprint to confirm batch-to-batch consistency and identify the correct polymorphic form.

-

Predict Stability: Knowledge of the dehydration temperature from TGA helps define appropriate storage and handling conditions. The robust polymeric network explains the material's inherent stability.

-

Rationalize Physicochemical Properties: The structure explains properties like low solubility, which is a direct consequence of the strong, three-dimensional coordination network that must be broken down during dissolution.

Ultimately, the rigorous analysis of the crystal structure transforms calcium succinate monohydrate from a simple chemical entity into a well-characterized material, enabling its confident and controlled application in the development of safe and effective drug products.

References

-

Mathew, M. (1994). The crystal structure of calcium succinate monohydrate. Monatshefte für Chemie / Chemical Monthly, 125(3), pp.289–295. [Link]

-

Arumanayagam, T.G. and Murugakoothan, P. (2015). Structural and Spectroscopic Studies on Calcium Succinate Single Crystals. ResearchGate. [Link]

-

Pharmacompass. (n.d.). Calcium Succinate Monohydrate | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Dittrich, B., Don, S. and Mondal, T. (2020). Structure modeling and quantitative X-ray diffraction of C-(A)-S-H. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Calcium succinate (USP). PubChem Compound Database. [Link]

-

UL Prospector. (n.d.). Calcium Succinate Monohydrate by American International Chemical (AIC). [Link]

-

ResearchGate. (n.d.). Studies on growth, thermal and dielectric behavior of calcium succinate trihydrate single crystals. [Link]

-

Issabayeva, G.B., Tuleuov, A.B. and Kairbekov, Z.K. (2019). STUDY OF THE PROCESS OF PYROLYSIS CALCIUM SUCCINATE. Bulletin of the Karaganda university. [Link]

-

DrugFuture.com. (n.d.). Calcium Succinate. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

-

University of Warwick. (n.d.). Single-Crystal X-ray Diffraction for Structural Solution. [Link]

-

Restorative Dentistry & Endodontics. (2019). X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials. [Link]

-

Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

-

AMERICAN ELEMENTS. (n.d.). Calcium Succinate. [Link]

-

Frontiers. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. [Link]

-

International Centre for Diffraction Data. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Purification of calcium oxalate monohydrate crystal growth inhibitor from rat urine. [Link]

-

Scurr, D. et al. (2011). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PubMed Central. [Link]

-

Urofrance. (2018). The study of the inhibitory effect of calcium oxalate monohydrate’s crystallization by two medicinal and aromatic plants. [Link]

-

Scribd. (n.d.). Determining The Thermal Behaviour and Composition of Calcium Oxalate Monohydrate. [Link]

-

ResearchGate. (2020). Thermal Analysis of C-Calix Resorcinarene, Calcium Oxalate Monohydrate, Polystyrene, and Polyethylene using Thermogravimetry, TG and Differential Scanning Calorimetry DSC, to study their Thermal Behaviors and Phase Transition. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. The crystal structure of calcium succinate monohydrate (1994) | M. Mathew | 15 Citations [scispace.com]

- 8. frontiersin.org [frontiersin.org]

- 9. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 10. Structure modeling and quantitative X-ray diffraction of C-(A)-S-H - PMC [pmc.ncbi.nlm.nih.gov]

- 11. h-and-m-analytical.com [h-and-m-analytical.com]

- 12. scribd.com [scribd.com]

- 13. elar.urfu.ru [elar.urfu.ru]

A Technical Guide to the Spectroscopic and Thermal Characterization of Calcium Succinate Monohydrate

This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive characterization of calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to analysis.

Introduction: Understanding the Molecular Landscape

Calcium succinate monohydrate, a salt of a dicarboxylic acid, presents a multifaceted analytical challenge. Its structure comprises an ionic interaction between the calcium cation (Ca²⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻), complemented by a molecule of water of hydration integrated within its crystal lattice. A thorough characterization, therefore, necessitates a multi-technique approach to probe its crystalline structure, molecular vibrations, elemental composition, and thermal stability. This guide will detail the application of Powder X-ray Diffraction (PXRD), Vibrational Spectroscopy (FTIR and Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC) to generate a complete physicochemical profile of this compound.

Crystallographic Identity: Powder X-ray Diffraction (PXRD)

Expertise & Experience: PXRD is the cornerstone for confirming the solid-state form and phase purity of calcium succinate monohydrate. The technique relies on the constructive interference of monochromatic X-rays with the crystalline lattice, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline structure. For calcium succinate monohydrate, the expected diffraction pattern will be consistent with its known crystal system. Any deviation from the reference pattern would indicate the presence of impurities or a different polymorphic or hydrated form.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: Gently grind a small amount (approximately 200-500 mg) of the calcium succinate monohydrate sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites and minimizes preferred orientation effects in the data.[1][2]

-

Sample Mounting: Carefully pack the powdered sample into a flat sample holder, ensuring a smooth, level surface that is flush with the holder's rim. A glass slide can be used to gently press the surface flat.[1][3]

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα source (λ = 1.5406 Å) is used.

-

Operating Conditions: Set the X-ray generator to standard operating conditions, for example, 40 kV and 40 mA.[3]

-

Scan Range (2θ): A common range is from 5° to 70°, which covers the most characteristic diffraction peaks for organic salts.

-

Scan Speed/Step Size: A continuous scan at a rate of 1-2° per minute or a step scan with a step size of 0.02° and a count time of 1-2 seconds per step provides good resolution.

-

-

Data Analysis: The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). The peak positions and relative intensities should be compared to a reference pattern from a crystallographic database or a previously analyzed standard of pure calcium succinate monohydrate.

Vibrational Fingerprinting: FTIR and Raman Spectroscopy

Expertise & Experience: Vibrational spectroscopy probes the vibrational modes of molecules. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the functional groups present in calcium succinate monohydrate.

-

FTIR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of bonds with a changing dipole moment. It is particularly sensitive to polar functional groups like the carboxylate (COO⁻) and hydroxyl (O-H) groups of the water of hydration.

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the C-C backbone of the succinate anion.

The key to a trustworthy analysis is the correct assignment of the observed vibrational bands to specific molecular motions. The coordination of the succinate's carboxylate groups to the calcium ion will cause a characteristic shift in the carbonyl stretching frequencies compared to free succinic acid.

Data Presentation: Characteristic Vibrational Bands

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) ** | Expected Raman Wavenumber (cm⁻¹) ** | Assignment Notes |

| O-H Stretching (water) | ~3600 - 3000 (broad) | Weak | Indicates the presence of water of hydration. Broadness is due to hydrogen bonding. |

| C-H Stretching | ~2970 - 2900 | ~2970 - 2900 | Symmetric and asymmetric stretching of the methylene (CH₂) groups. |

| C=O Asymmetric Stretching (COO⁻) | ~1610 - 1550 | Weak | Shifted from the ~1700 cm⁻¹ region of carboxylic acid due to deprotonation and coordination to Ca²⁺. |

| C=O Symmetric Stretching (COO⁻) | ~1450 - 1360 | ~1450 - 1400 | The separation between asymmetric and symmetric stretches provides insight into the coordination mode of the carboxylate. |

| CH₂ Bending/Scissoring | ~1420 | ~1420 | Deformation of the methylene groups. |

| C-C Stretching | Weak | ~900 - 850 | Characteristic of the succinate backbone. |

| O-C=O Bending | ~780 | ~780 | Deformation of the carboxylate group. |

Note: The exact peak positions can vary slightly depending on the specific crystalline environment and instrument calibration.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the powder is sufficient.[4]

-

ATR Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Analysis: Place a small amount of the calcium succinate monohydrate powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[4]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 4 cm⁻¹.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the powder on a microscope slide or in a capillary tube.

-

Instrument Setup:

-

Laser Source: A common laser excitation wavelength is 785 nm to minimize fluorescence from organic samples.

-

Laser Power: Use a low laser power to avoid sample heating or degradation.

-

Objective: Select an appropriate microscope objective to focus the laser on the sample.

-

-

Data Acquisition: Collect the Raman spectrum. The acquisition time will depend on the sample's Raman scattering efficiency and the desired signal-to-noise ratio.

Structural Elucidation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. While calcium succinate has low solubility in many common NMR solvents, using a deuterated solvent in which it is sparingly soluble, such as D₂O, can provide a spectrum of the succinate anion. The calcium ion itself is not directly observed in standard ¹H or ¹³C NMR. The spectrum will be simple due to the symmetry of the succinate molecule.

Data Presentation: Expected NMR Chemical Shifts

| Nucleus | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Singlet | The four protons of the two methylene groups (-CH₂-CH₂-) are chemically equivalent due to symmetry. |

| ¹³C | ~37 | - | Methylene carbons (-CH₂-CH₂-). |

| ¹³C | ~180 | - | Carboxylate carbons (-COO⁻). |

Note: Chemical shifts are referenced to a standard, such as DSS or TSP, added to the D₂O.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve a sufficient amount of calcium succinate monohydrate (typically 5-20 mg for ¹H, and more for ¹³C) in approximately 0.6-0.7 mL of deuterium oxide (D₂O).[5]

-

Vigorous shaking or vortexing may be required to achieve dissolution.[5]

-

If the sample does not fully dissolve, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[5][6]

-

-

Instrument Setup:

-

The NMR spectrometer is tuned to the ¹H or ¹³C frequency.

-

The sample is locked on the deuterium signal of D₂O.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

-

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like calcium succinate, electrospray ionization (ESI) in negative ion mode is the most appropriate technique to analyze the succinate anion. The analysis will provide the molecular weight of the deprotonated succinic acid and its fragmentation pattern, which can be used for structural confirmation.

Data Presentation: Expected Mass Spectrometry Data (ESI Negative Mode)

| m/z Value | Assignment | Notes |

| 117.0 | [Succinate - H]⁻ | The singly charged succinate anion (succinic acid, MW=118, minus one proton). This is expected to be the parent ion. |

| 73.0 | [C₂H₂O₂]⁻ | A common fragment resulting from the loss of CO₂ and H₂O from the parent ion. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of calcium succinate monohydrate in a suitable solvent system, such as a water/methanol mixture.

-

Infusion: The solution is directly infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio. The analysis is performed in negative ion mode to detect the succinate anion.

Thermal Stability and Hydration State: Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability, dehydration, and decomposition of calcium succinate monohydrate.

-

TGA: Measures the change in mass of a sample as a function of temperature. For calcium succinate monohydrate, this will show a distinct mass loss corresponding to the removal of the water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. The dehydration process will be observed as an endothermic event (heat is absorbed to break the bonds holding the water molecule in the crystal lattice).

A self-validating system is achieved by correlating the mass loss from TGA with the theoretical mass loss for one water molecule and aligning this event with the endothermic peak observed in the DSC thermogram.

Data Presentation: Expected Thermal Analysis Data

| Technique | Event | Approximate Temperature Range (°C) | Observation |

| TGA | Dehydration | 100 - 200 | A single-step mass loss of ~10.34%. |

| DSC | Dehydration | 100 - 200 | An endothermic peak corresponding to the TGA mass loss. |

| TGA | Decomposition | > 400 | Multi-step mass loss corresponding to the decomposition of the anhydrous succinate. |

| DSC | Decomposition | > 400 | Exothermic or endothermic peaks associated with the decomposition process. |

Theoretical mass loss for one water molecule in Ca(C₄H₄O₄)·H₂O (MW ≈ 174.17 g/mol ) is (18.02 / 174.17) * 100% ≈ 10.34%.

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC pan (usually aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create a controlled atmosphere and remove any evolved gases.

-

Temperature Program: Heat the sample at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to observe both dehydration and decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA thermogram will plot mass percentage versus temperature, and the DSC thermogram will plot heat flow versus temperature. The onset temperature and the percentage mass loss for each thermal event are determined from the respective curves.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the comprehensive characterization of calcium succinate monohydrate.

Caption: Workflow for the comprehensive characterization of calcium succinate monohydrate.

Conclusion

The spectroscopic and thermal characterization of calcium succinate monohydrate is a systematic process that builds a comprehensive understanding of the material's identity, purity, structure, and stability. By employing a suite of orthogonal techniques as outlined in this guide, researchers and drug development professionals can confidently establish a complete analytical profile. The key to success lies not just in the execution of these methods, but in the expert interpretation of the data, understanding the causal links between the material's properties and the spectroscopic and thermal signatures it produces. This integrated approach ensures the scientific integrity and trustworthiness of the characterization process.

References

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Available at: [Link]

-

Unknown. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work? Available at: [Link]

-

Drawell. XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 229-231. Available at: [Link]

-

University of York. How to Prepare Samples for NMR. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Unknown. NMR Sample Preparation. Available at: [Link]

-

New Mexico Tech. (2008). STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

Unknown. Operating Procedure for X-Ray Diffraction. Available at: [Link]

-

RTI Laboratories. FTIR Analysis. Available at: [Link]

Sources

"solubility studies of calcium succinate monohydrate in aqueous solutions"

An In-Depth Technical Guide to the Solubility Studies of Calcium Succinate Monohydrate in Aqueous Solutions

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) or its salt form is a critical determinant of its oral bioavailability and therapeutic efficacy. Calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O), a salt of the metabolic intermediate succinic acid, is utilized in pharmaceutical formulations and as a nutritional supplement.[1][2] A thorough understanding of its dissolution behavior in aqueous media is paramount for drug development, formulation design, and quality control. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for studying the solubility of calcium succinate monohydrate. We will delve into the key factors influencing its solubility—namely temperature, pH, and the common ion effect—and provide detailed protocols for its experimental determination and analytical quantification.

Introduction to Calcium Succinate Monohydrate

Calcium succinate monohydrate is an organic calcium salt with the chemical formula CaC₄H₄O₄·H₂O.[3] It presents as a white, crystalline powder or granules.[3][4] Its application spans the pharmaceutical field as a calcium supplement and the food industry as an additive to enhance calcium content.[3] The bioavailability of calcium from this salt is directly linked to its ability to dissolve in the gastrointestinal tract, making its aqueous solubility a key physicochemical parameter.

Physicochemical Properties

A baseline understanding of the compound's properties is essential before embarking on solubility studies.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆CaO₅ (for monohydrate) | [5] |

| Molecular Weight | 174.17 g/mol | [1][5] |

| Appearance | White crystalline powder, needles, or granules | [3][4] |

| Crystal System | Monoclinic | [6] |

| Synonyms | Butanedioic acid, calcium salt (1:1), monohydrate | [1][5] |

Theoretical Framework of Solubility

The dissolution of calcium succinate monohydrate in water is an equilibrium process. When the solid is added to water, it dissolves until the solution is saturated. At this point, the rate of dissolution of the solid equals the rate of precipitation of its constituent ions.

Dissolution Equilibrium and the Solubility Product (Ksp)

The dissolution process can be represented by the following equilibrium:

Ca(C₄H₄O₄)·H₂O(s) ⇌ Ca²⁺(aq) + C₄H₄O₄²⁻(aq) + H₂O(l)

The equilibrium constant for this process is the solubility product constant, Ksp. It is defined as the product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient.

Ksp = [Ca²⁺][C₄H₄O₄²⁻]

Thermodynamics of Dissolution

The dissolution process is governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[7] The dissolution of many calcium salts of organic acids is an endothermic process (ΔH > 0), meaning that heat is absorbed from the surroundings.[8][9] According to the van't Hoff equation, for an endothermic process, the solubility increases with increasing temperature. However, the behavior of calcium succinate shows a more complex relationship.[10][11]

Factors Influencing Solubility

Several factors can significantly alter the aqueous solubility of calcium succinate monohydrate.

Temperature has a pronounced, albeit non-linear, effect on the solubility of calcium succinate. While the dissolution of many salts is endothermic, leading to increased solubility with temperature, some calcium salts exhibit retrograde solubility, becoming less soluble at higher temperatures.[12][13] For calcium succinate, solubility increases from 0°C to 20°C but then decreases significantly at 100°C.[10][11][14] This complex behavior may be attributable to changes in the hydration of the ions or potential phase transitions of the solid at elevated temperatures.

Table 1: Aqueous Solubility of Calcium Succinate Monohydrate at Various Temperatures

| Temperature (°C) | Solubility (g / 100g H₂O) |

|---|---|

| 0 | 1.127 |

| 20 | 1.28 |

| 100 | 0.66 |

Source: Data compiled from multiple chemical suppliers.[10][11][14]

The solubility of calcium succinate is highly dependent on pH due to the basic nature of the succinate anion (C₄H₄O₄²⁻). The succinate anion is the conjugate base of a weak diprotic acid, succinic acid (H₂C₄H₄O₄).[15] Succinic acid dissociates in two steps, each with its own acid dissociation constant (pKa).

Table 2: Acid Dissociation Constants (pKa) of Succinic Acid at 25°C

| Dissociation Step | pKa Value |

|---|---|

| pKa₁ (H₂C₄H₄O₄ ⇌ H⁺ + HC₄H₄O₄⁻) | ~4.2 |

| pKa₂ (HC₄H₄O₄⁻ ⇌ H⁺ + C₄H₄O₄²⁻) | ~5.6 |

Source: Values are consistent across multiple chemical databases.[15][16][17]

In acidic solutions (low pH), the concentration of the succinate dianion (C₄H₄O₄²⁻) is very low because the equilibrium shifts towards the protonated forms (HC₄H₄O₄⁻ and H₂C₄H₄O₄). According to Le Châtelier's principle, the removal of the succinate dianion from the solution by protonation will cause more of the solid calcium succinate to dissolve to replenish the succinate ions. Therefore, the solubility of calcium succinate increases dramatically in acidic conditions.[4][10] This is a critical consideration for predicting its dissolution in the acidic environment of the stomach.

Caption: Relationship between pH, succinate speciation, and solubility.

The common-ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[18][19] This phenomenon is a direct consequence of Le Châtelier's principle.[20]

-

Adding a common cation (Ca²⁺): If a soluble calcium salt, such as calcium chloride (CaCl₂), is added to a saturated solution of calcium succinate, the concentration of Ca²⁺ increases. The equilibrium will shift to the left, causing more solid calcium succinate to precipitate and thus decreasing its molar solubility.[21]

-

Adding a common anion (C₄H₄O₄²⁻): Similarly, adding a soluble succinate salt, such as sodium succinate (Na₂C₄H₄O₄), will increase the succinate ion concentration, shifting the equilibrium to the left and reducing the solubility of calcium succinate.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. Several methods can be employed.

-

Complexometric Titration: This is a classic and cost-effective method for determining the concentration of calcium ions. [22]The sample is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a high pH (using a buffer) with a metal-ion indicator like murexide or calcon. [23][24]The endpoint is marked by a distinct color change.

-

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for quantifying metal ions like Ca²⁺. [25]The filtered sample is introduced into a flame, and the amount of light absorbed by the calcium atoms at a specific wavelength is proportional to its concentration.

-

Ion Chromatography (IC): This method can be used to quantify the succinate anion concentration. [26]The sample is passed through an ion-exchange column, and the separated succinate is detected, typically by conductivity. This provides an alternative to measuring calcium and can be useful for validating results.

Conclusion

The aqueous solubility of calcium succinate monohydrate is a multifaceted parameter governed by temperature, pH, and the presence of common ions. Its solubility is relatively low in neutral water and exhibits a unique temperature-dependent profile. [10][11]It increases significantly in acidic environments due to the protonation of the succinate anion, a key factor for its dissolution in the stomach. [15][16]Conversely, its solubility is suppressed by the presence of other soluble calcium or succinate salts. [18]A robust understanding and precise experimental determination of these solubility characteristics, using standardized methods like the shake-flask protocol coupled with accurate analytical techniques, are indispensable for the successful formulation and clinical application of calcium succinate monohydrate.

References

-

Mathew, M. (1994). The crystal structure of calcium succinate monohydrate. SciSpace. [Link]

-

ChemBK. (2024). CALCIUM SUCCINATE, MONOHYDRATE. ChemBK. [Link]

-

lookchem. (n.d.). Cas 140-99-8, CALCIUM SUCCINATE, MONOHYDRATE. lookchem. [Link]

-

Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. (n.d.). Succinic acid in aqueous solution. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Succinic acid. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Succinic Acid. PubChem. [Link]

-

IndiaMART. (n.d.). Calcium Succinate Powder. IndiaMART. [Link]

-

ResearchGate. (n.d.). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... ResearchGate. [Link]

-

Pharmacompass. (n.d.). Calcium Succinate Monohydrate. Pharmacompass. [Link]

-

PubMed. (n.d.). Thermodynamics of dissolution of calcium hydroxycarboxylates in water. PubMed. [Link]

-

Wikipedia. (n.d.). Common-ion effect. Wikipedia. [Link]

-

AMERICAN ELEMENTS. (n.d.). Calcium Succinate. AMERICAN ELEMENTS. [Link]

-

National Center for Biotechnology Information. (n.d.). Calcium succinate (USP). PubChem. [Link]

-

UL Prospector. (n.d.). Calcium Succinate Monohydrate by American International Chemical (AIC). UL Prospector. [Link]

-

Khan Academy. (n.d.). The common-ion effect. Khan Academy. [Link]

-

Reddit. (2023). How does temperature factor into the solubility of calcium in water?. Reddit. [Link]

-

Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water. ResearchGate. [Link]

-

PubMed. (n.d.). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed. [Link]

-

CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

-

Chemistry LibreTexts. (2025). 19.15: Common Ion Effect. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC. [Link]

-

University of Washington. (n.d.). Effect of Temperature on Solubility. Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (2025). Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. PMC. [Link]

-

ResearchGate. (n.d.). Calcium content, pH and solubility of various calcium salts. ResearchGate. [Link]

- Effects of pH, calcium, and succinate on sodium citrate cotransport in renal microvilli. (n.d.). Source not available.

-

YouTube. (2021). Thermodynamics of the Dissolution Process. YouTube. [Link]

-

USP-NF. (n.d.). Calcium Succinate. USP-NF. [Link]

-

DrugFuture. (n.d.). Calcium Succinate. DrugFuture. [Link]

- A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs. (n.d.). Source not available.

-

Semantic Scholar. (n.d.). THE EFFECT OF HEAT ON THE SOLUBILITY OF THE CALCIUM AND PHOSPHORUS COMPOUNDS IN MILK. Semantic Scholar. [Link]

-

Chemistry Stack Exchange. (2016). How to measure the amount of calcium in a supplement?. Chemistry Stack Exchange. [Link]

-

PubMed. (2004). Factors affecting solubility of calcium lactate in aqueous solutions. PubMed. [Link]

-

OIV - International Organisation of Vine and Wine. (n.d.). Calcium- Determination by AAS. OIV. [Link]

-

National Center for Biotechnology Information. (2021). Effect of Temperature, Added Calcium and pH on the Equilibrium of Caseins between Micellar State and Milk Serum. PMC. [Link]

- Determination of calcium in calcium carbonate using complexometric titr

-

Pharmaguideline. (2008). Method of Analysis for Calcium Carbonate. Pharmaguideline. [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Calcium Succinate [drugfuture.com]

- 5. Calcium succinate (USP) | C4H6CaO5 | CID 22257197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The crystal structure of calcium succinate monohydrate (1994) | M. Mathew | 15 Citations [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermodynamics of dissolution of calcium hydroxycarboxylates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. 140-99-8 CAS MSDS (CALCIUM SUCCINATE, MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. reddit.com [reddit.com]

- 13. Effect of Temperature on Solubility | Department of Chemistry | University of Washington [chem.washington.edu]

- 14. CALCIUM SUCCINATE, MONOHYDRATE | 140-99-8 [chemicalbook.com]

- 15. Succinic acid - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Common-ion effect - Wikipedia [en.wikipedia.org]

- 19. Khan Academy [khanacademy.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 24. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]

- 25. Calcium- Determination by AAS | OIV [oiv.int]

- 26. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Succinate Monohydrate

Introduction: The Role of Calcium Succinate Monohydrate in Scientific Research and Development

Calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O) is an organic salt of significant interest in the pharmaceutical and food industries.[1] As a source of both calcium and succinate, it plays a role in nutritional supplementation and has potential applications in drug formulation and development.[1] Succinate, a key intermediate in the citric acid cycle, is integral to cellular metabolism, while calcium is essential for a myriad of physiological processes. A thorough understanding of the physicochemical properties of calcium succinate monohydrate is paramount for its effective utilization, ensuring product quality, stability, and bioavailability.

This technical guide provides a comprehensive overview of the key physicochemical characteristics of calcium succinate monohydrate. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its known properties but also detailed experimental protocols for its characterization. This document aims to serve as a practical resource for those working with or developing products containing this versatile compound.

Fundamental Properties and Synthesis

Calcium succinate monohydrate is a white, crystalline powder.[1] It is sparingly soluble in water and generally insoluble in alcohols and other organic solvents.[1][2] Its stability in a dry environment makes it suitable for solid dosage forms, though it can be hygroscopic in humid conditions.[1]

Synthesis of Calcium Succinate Monohydrate

A common and straightforward method for the laboratory-scale synthesis of calcium succinate monohydrate involves the reaction of succinic acid with calcium hydroxide in an aqueous solution.[1]

Reaction: C₄H₆O₄ + Ca(OH)₂ → Ca(C₄H₄O₄)·H₂O + H₂O

This process allows for the controlled crystallization of the monohydrate form. The resulting product can then be isolated, washed, and dried under controlled conditions to yield a high-purity powder.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) or a nutritional supplement is a critical determinant of its oral bioavailability. The dissolution rate often governs the extent to which the compound can be absorbed in the gastrointestinal tract.

Aqueous Solubility

Calcium succinate monohydrate exhibits limited and temperature-dependent solubility in water.[2][3] This characteristic is crucial for predicting its dissolution behavior in physiological fluids.

| Temperature (°C) | Solubility ( g/100g H₂O) |

| 0 | 1.127[2][3] |

| 20 | 1.28[2][3] |

| 100 | 0.66[2][3] |

Table 1: Aqueous Solubility of Calcium Succinate Monohydrate at Various Temperatures.

The data indicates a slight increase in solubility from 0°C to 20°C, followed by a decrease at higher temperatures, suggesting a complex solubility behavior that may be influenced by the hydration state and crystal structure.

Solubility in Other Media

While sparingly soluble in water, calcium succinate monohydrate shows increased solubility in dilute acids.[2][3] This is a key property, as the acidic environment of the stomach could facilitate its dissolution and the subsequent absorption of calcium and succinate ions. It is generally considered insoluble in alcohols and other non-polar organic solvents.[1]

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of calcium succinate monohydrate involves the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of calcium succinate monohydrate to a known volume of the desired solvent (e.g., deionized water, simulated gastric fluid, or various pH buffers) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a fine-pored membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of calcium or succinate in the filtrate using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) for calcium or high-performance liquid chromatography (HPLC) for succinate.

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or as a percentage.

Crystal Structure and Polymorphism

The crystalline form of a pharmaceutical compound can significantly impact its physical and chemical properties, including solubility, stability, and manufacturability.

Single-Crystal X-ray Diffraction Analysis

The definitive crystal structure of calcium succinate monohydrate has been determined by single-crystal X-ray diffraction.[4] This analysis provides precise information about the arrangement of atoms in the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[4] |

| Space Group | C2/c[4] |

| a | 11.952(2) Å[4] |

| b | 9.691(2) Å[4] |

| c | 11.606(2) Å[4] |

| β | 108.81(1)°[4] |

| Volume | 1272.49 ų[4] |

| Z | 8[4] |

Table 2: Crystallographic Data for Calcium Succinate Monohydrate.

The structure reveals that the calcium ion is coordinated to seven oxygen atoms in a pentagonal bipyramidal geometry.[4] The succinate anions act as bridging ligands, connecting multiple calcium centers to form a highly polymeric, three-dimensional network.[4] The water molecule is also involved in this coordination, contributing to the stability of the crystal lattice.

Powder X-ray Diffraction (PXRD)

Experimental Protocol for PXRD Analysis

Step-by-Step Methodology:

-

Sample Preparation: Gently grind a small amount of the calcium succinate monohydrate powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (typically Cu Kα), voltage, and current to the appropriate values.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 50°) with a specific step size and counting time.

-

Data Analysis: Process the resulting diffraction pattern to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the obtained pattern with a reference pattern from a database or one generated from the single-crystal data to confirm the phase identity and purity.

Thermal Behavior and Stability

The thermal stability of a compound is a critical consideration for its processing, storage, and shelf life. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for elucidating the thermal decomposition pathway.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous metal succinates and other calcium carboxylates, the thermal decomposition of calcium succinate monohydrate is expected to proceed in a multi-step process:

-

Dehydration: The initial step involves the loss of the water molecule to form anhydrous calcium succinate. This is an endothermic process.

-

Decomposition of Anhydrous Salt: The anhydrous calcium succinate then decomposes at higher temperatures. The succinate anion breaks down, likely leading to the formation of calcium carbonate and the release of gaseous products.

-

Decomposition of Calcium Carbonate: At even higher temperatures, the calcium carbonate intermediate decomposes to calcium oxide with the release of carbon dioxide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For calcium succinate monohydrate, a TGA thermogram would be expected to show distinct mass loss steps corresponding to the proposed decomposition pathway.

| Decomposition Stage | Expected Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Product(s) | Solid Residue |

| 1. Dehydration | 100 - 250 | 10.34% | H₂O | Anhydrous Calcium Succinate |

| 2. Decomposition of Anhydrous Salt | 350 - 550 | Varies with mechanism | CO, CO₂, and/or other organic fragments | Calcium Carbonate |

| 3. Decomposition of Carbonate | > 600 | 25.27% (from original mass) | CO₂ | Calcium Oxide |

Table 3: Predicted Thermal Decomposition Stages of Calcium Succinate Monohydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of calcium succinate monohydrate would be expected to show:

-

An endothermic peak corresponding to the dehydration process.

-

One or more exothermic or endothermic peaks associated with the decomposition of the anhydrous succinate.

-

A strong endothermic peak at high temperatures corresponding to the decomposition of calcium carbonate.

Experimental Protocol for TGA/DSC Analysis

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the calcium succinate monohydrate sample (typically 5-10 mg) into a TGA/DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic and exothermic peaks. Correlate the mass losses with the thermal events to elucidate the decomposition pathway.

Sources

"calcium succinate monohydrate CAS 140-99-8 research applications"

An In-depth Technical Guide to the Research Applications of Calcium Succinate Monohydrate (CAS 140-99-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Calcium Succinate Monohydrate, a compound of increasing interest in diverse scientific fields. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and multifaceted research applications of this unique molecule. We will explore its dual-role functionality, stemming from its constituent calcium and succinate ions, and provide practical insights into its application in pharmaceuticals, tissue engineering, and cellular biology.

Core Compound Analysis: Calcium Succinate Monohydrate

Calcium succinate monohydrate (CaC₄H₄O₄·H₂O) is an organic salt that exists as a white crystalline powder.[1][2][3] Its significance in research is derived not just from its physical properties but from the biological importance of its dissociated ions: calcium (Ca²⁺) and succinate (C₄H₄O₄²⁻).

| Property | Value | References |

| CAS Number | 140-99-8 | [4][5][6] |

| Molecular Formula | C₄H₄O₄Ca·H₂O | [5] |

| Molecular Weight | 174.16 g/mol | [5][6] |

| Appearance | White crystalline powder or granules | [1][7] |

| Solubility | Soluble in water, practically insoluble in alcohol | [1][7] |

The Duality of Function: Calcium and Succinate Ions

Understanding the applications of calcium succinate requires an appreciation for the distinct and synergistic roles of its components.

-

Calcium (Ca²⁺): The Ubiquitous Second Messenger Calcium ions are fundamental to cellular communication.[8] An external stimulus, such as a hormone or neurotransmitter, can trigger a rapid increase in cytosolic Ca²⁺ concentration by opening channels in the plasma membrane or the endoplasmic reticulum.[8][9] This calcium influx activates a cascade of downstream events, including gene expression, muscle contraction, neurotransmitter release, and apoptosis, making it a critical player in virtually all cellular processes.[9]

-

Succinate: A Metabolic Hub and Signaling Molecule Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a core pathway for cellular energy (ATP) production.[10][11] Beyond its metabolic role, emerging research has identified succinate as an extracellular signaling molecule.[10][12] It can bind to the G protein-coupled receptor GPR91 (also known as SUCNR1), reflecting the cell's metabolic state and influencing processes like inflammation, immune response, and blood pressure regulation.[10][12] Dysregulation of succinate levels is associated with pathological conditions, including metabolic diseases and cancer.[10][11][13]

The combination of these two biologically crucial ions in a single, stable compound makes calcium succinate a versatile tool for research.

Figure 1: Dual signaling potential of Calcium Succinate.

Synthesis and Formulation

Synthesis Protocol

A common and straightforward method for preparing calcium succinate monohydrate involves the direct reaction of succinic acid with a calcium base in an aqueous solution.[1]

Objective: To synthesize Calcium Succinate Monohydrate via acid-base neutralization.

Materials:

-

Succinic Acid (C₄H₆O₄)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

pH Meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying Oven

Step-by-Step Methodology:

-

Dissolution: Dissolve a known molar quantity of succinic acid in deionized water with gentle heating and stirring until fully dissolved.

-

Neutralization: Slowly add a stoichiometric equivalent of calcium hydroxide slurry to the succinic acid solution while continuously monitoring the pH. The target is a neutral pH (~7.0). The reaction is as follows: C₄H₆O₄ + Ca(OH)₂ → Ca(C₄H₄O₄)·H₂O + H₂O.[1]

-

Precipitation: As the reaction proceeds, calcium succinate will precipitate out of the solution due to its lower solubility at neutral pH. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-